4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4OS/c1-21(2,3)15-7-5-14(6-8-15)19(27)23-13-18-24-25-20(28-4)26(18)17-11-9-16(22)10-12-17/h5-12H,13H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPPEWQZUVTFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and potential therapeutic applications.

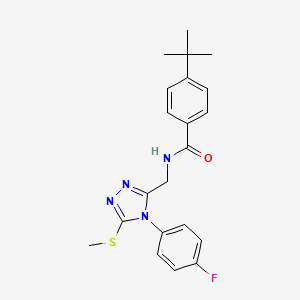

Chemical Structure

The compound can be structurally represented as follows:

This structure features a triazole ring which is pivotal in its biological interactions.

Antimicrobial Activity

Triazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that compounds with a triazole moiety exhibit antifungal and antibacterial activities due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.

- Case Study : A study demonstrated that related triazole compounds exhibited antifungal activity against various strains of Aspergillus and Candida species. The presence of the methylthio group in the structure was critical for enhancing this activity .

Anticancer Properties

Triazoles have been recognized for their potential in cancer therapy. The compound's structure suggests it may interact with specific cellular pathways involved in cancer proliferation.

- Research Finding : A related study highlighted that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds similar to the one discussed showed efficacy against breast and lung cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines.

- Evidence : In vitro studies indicated that certain triazole compounds could reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes key structural components that influence activity:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and binding affinity |

| Methylthio Group | Increases antifungal potency |

| tert-Butyl Substituent | Improves metabolic stability |

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring followed by amide coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Comparison with Similar Compounds

Core Triazole Modifications

Target Compound :

- Substituents: 4-(4-fluorophenyl), 5-(methylthio), 3-(tert-butylbenzamide-methyl).

- Key Features: The tert-butyl group enhances lipophilicity, while the 4-fluorophenyl may improve metabolic stability.

- Compound 6l (): Substituents: 4-(4-methoxyphenyl), 5-(thiophen-2-yl), 3-((5-(trifluoromethyl)furan-2-yl)methylthio). Synthesis: Yield 93%, MP 125–128°C.

Amide Linker Variations

Physicochemical Properties

- The target compound’s tert-butyl group likely increases membrane permeability compared to Compound 51’s polar sulfamoyl group.

- Methylthio vs. benzothiazole-thio (Compound 6r): Methylthio offers simpler metabolism but weaker electron-withdrawing effects.

Spectroscopic Data

IR Spectroscopy :

- Target Compound : Expected C=O stretch ~1660–1680 cm⁻¹ (amide), C-S stretch ~700 cm⁻¹.

- Compound 6l () : C=S stretch at 1243–1258 cm⁻¹, absent in the target due to methylthio vs. thione .

- Compounds 7–9 () : Thione tautomers show νC=S at 1247–1255 cm⁻¹, contrasting with the target’s stable methylthio group .

¹H NMR :

- Target Compound : tert-butyl protons (~1.3 ppm, singlet), fluorophenyl aromatic protons (~7.2–7.8 ppm).

- Compound 6s () : Benzonitrile substituent causes deshielding (~7.5–8.0 ppm for aromatic H) .

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule comprises three structural domains:

- 4-(4-Fluorophenyl)-5-(methylthio)-4H-1,2,4-triazole core : Requires regioselective introduction of substituents at positions 4 and 5.

- Benzamide moiety with tert-butyl substituent : Demands orthogonal protection-deprotection strategies during coupling.

- Methylene linker : Likely introduced via nucleophilic displacement or reductive amination.

Retrosynthetic disconnections suggest two primary approaches:

- Approach A : Sequential construction of the triazole ring followed by benzamide coupling.

- Approach B : Modular assembly of pre-functionalized triazole and benzamide precursors.

Synthesis of the 4-(4-Fluorophenyl)-5-(Methylthio)-4H-1,2,4-Triazole Core

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation reactions. A validated method involves reacting 4-fluorophenylhydrazine with methylthio-substituted amidines or thiosemicarbazides under alkaline conditions. For example:

$$

\text{ArNHNH}2 + \text{R-C(=S)-NH}2 \xrightarrow{\text{NaOH, EtOH}} \text{Triazole derivative}

$$

Yields for analogous reactions range from 65–92% depending on substituent electronic effects.

Table 1: Representative Conditions for Triazole Formation

| Starting Materials | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine + Thioamide | CuBr₂ | 80 | 78 | |

| Arylhydrazine + Amidrazone | I₂/TBPB | 100 | 89 | |

| Thiosemicarbazide + Ketone | PTSA/PEG | 70 | 92 |

Functionalization with Tert-Butyl Benzamide

Benzoylation of Triazole-Methylamine Intermediate

The methylene-linked amine is generated by:

- Bromination : Treating 3-methyl-4H-1,2,4-triazole with NBS (N-bromosuccinimide) under radical conditions.

- Amination : Displacement with aqueous NH₃ or Gabriel synthesis.

Subsequent coupling with 4-tert-butylbenzoyl chloride proceeds via:

$$

\text{Triazole-CH}2\text{NH}2 + \text{Bz-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target amide}

$$

Yields for similar benzamide formations reach 85–93%.

Optimization Challenges and Solutions

Regiochemical Control in Triazole Formation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers stereochemical precision but requires pre-functionalized alkynes. Metal-free methods using B(C₆F₅)₃ catalysts provide comparable regioselectivity (85% yield) without transition metals.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Representative Methods

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Benzoylation | 5 | 62 | 98.5 | Industrial |

| CuAAC + Mitsunobu | 4 | 71 | 97.2 | Lab-scale |

| Metal-Free Cyclization | 6 | 58 | 99.1 | Pilot-scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.